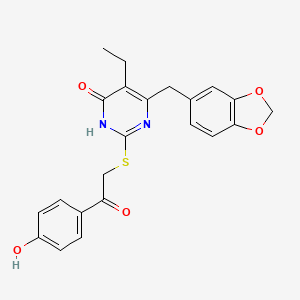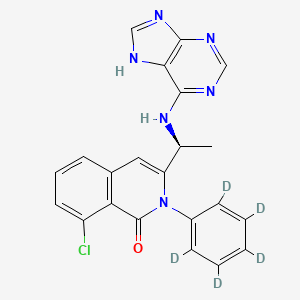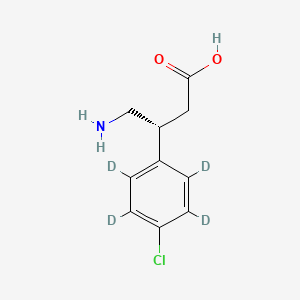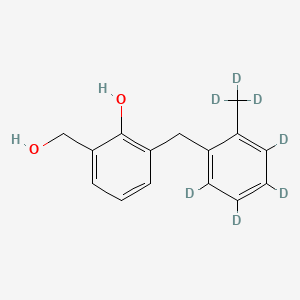
3-(2-Methylbenzyl) Saligenin-d7
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-Methylbenzyl) Saligenin-d7: is a deuterated derivative of 3-(2-Methylbenzyl) Saligenin. This compound is often used in scientific research due to its unique isotopic labeling, which allows for detailed studies in various fields such as chemistry, biology, and medicine. The deuterium atoms in the compound provide a distinct advantage in nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry, making it a valuable tool for tracing and analyzing biochemical pathways.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-Methylbenzyl) Saligenin-d7 typically involves the deuteration of 3-(2-Methylbenzyl) Saligenin. This process can be achieved through several methods, including catalytic hydrogenation using deuterium gas or chemical exchange reactions with deuterated reagents. The reaction conditions often require a catalyst such as palladium on carbon (Pd/C) and a deuterium source like deuterium oxide (D2O) or deuterated solvents.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to ensure efficient deuteration. Quality control measures, such as NMR spectroscopy and mass spectrometry, are employed to verify the isotopic purity and chemical integrity of the final product.
Análisis De Reacciones Químicas
Types of Reactions: 3-(2-Methylbenzyl) Saligenin-d7 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound back to its non-deuterated form or other reduced products.
Substitution: The benzyl group can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of benzyl-substituted derivatives.
Aplicaciones Científicas De Investigación
3-(2-Methylbenzyl) Saligenin-d7 has numerous applications in scientific research:
Chemistry: Used as a tracer in NMR spectroscopy and mass spectrometry to study reaction mechanisms and pathways.
Biology: Employed in metabolic studies to trace biochemical pathways and understand enzyme functions.
Medicine: Investigated for its potential therapeutic effects and as a tool in drug development.
Industry: Utilized in the development of new materials and chemical processes, particularly in the field of isotopic labeling.
Mecanismo De Acción
The mechanism of action of 3-(2-Methylbenzyl) Saligenin-d7 involves its interaction with specific molecular targets and pathways. The deuterium atoms in the compound can influence reaction kinetics and stability, providing insights into the behavior of the non-deuterated analogs. In biological systems, the compound can be used to study enzyme-substrate interactions and metabolic pathways, offering valuable information on the molecular mechanisms underlying various biochemical processes.
Comparación Con Compuestos Similares
3-(2-Methylbenzyl) Saligenin: The non-deuterated analog of 3-(2-Methylbenzyl) Saligenin-d7.
Saligenin: A phenolic compound with similar structural features but lacking the benzyl group.
Deuterated Saligenin Derivatives: Other isotopically labeled derivatives of Saligenin used for similar research purposes.
Uniqueness: this compound is unique due to its specific isotopic labeling, which provides distinct advantages in analytical techniques such as NMR spectroscopy and mass spectrometry. This compound’s deuterium atoms enhance its stability and allow for precise tracing in various scientific studies, making it a valuable tool in research and industry.
Propiedades
Fórmula molecular |
C15H16O2 |
|---|---|
Peso molecular |
235.33 g/mol |
Nombre IUPAC |
2-(hydroxymethyl)-6-[[2,3,4,5-tetradeuterio-6-(trideuteriomethyl)phenyl]methyl]phenol |
InChI |
InChI=1S/C15H16O2/c1-11-5-2-3-6-12(11)9-13-7-4-8-14(10-16)15(13)17/h2-8,16-17H,9-10H2,1H3/i1D3,2D,3D,5D,6D |
Clave InChI |
ANDMPIILLBXGMX-BCCDUJROSA-N |
SMILES isomérico |
[2H]C1=C(C(=C(C(=C1[2H])CC2=C(C(=CC=C2)CO)O)C([2H])([2H])[2H])[2H])[2H] |
SMILES canónico |
CC1=CC=CC=C1CC2=C(C(=CC=C2)CO)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


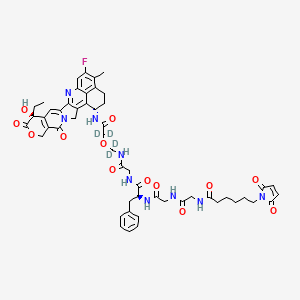
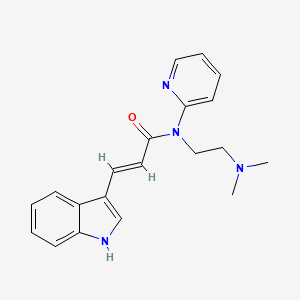
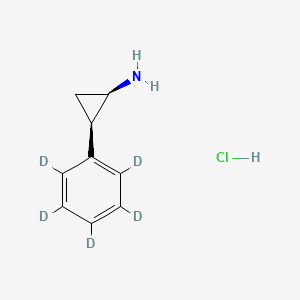

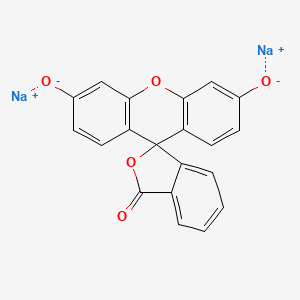

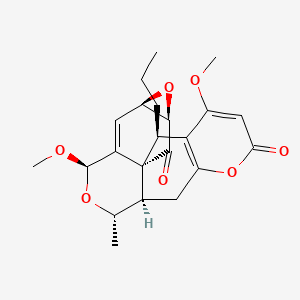
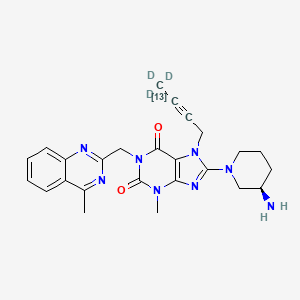


![1-(4-fluorophenyl)-4-[(2S)-2-phenoxypropoxy]pyridin-2-one](/img/structure/B12416760.png)
